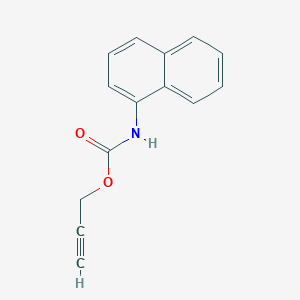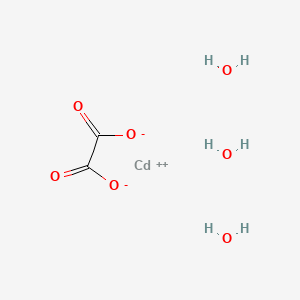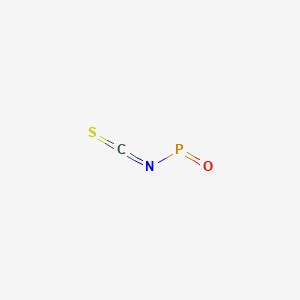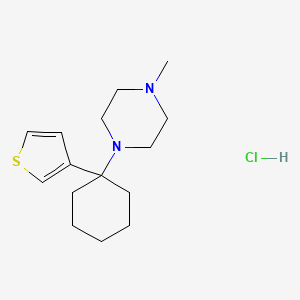
4-(Carboxymethoxy)benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Carboxymethoxy)benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of three carboxyl groups attached to a benzene ring, with one of the carboxyl groups being linked through a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(carboxymethoxy)benzene-1,3-dicarboxylic acid typically involves the esterification of 1,3,5-trihydroxybenzene with chloroacetic acid, followed by hydrolysis. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Carboxymethoxy)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Alcohols, aldehydes, and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(Carboxymethoxy)benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound can be used in the development of fluorescent probes and sensors for detecting specific biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 4-(carboxymethoxy)benzene-1,3-dicarboxylic acid depends on its specific application. In the context of fluorescent probes, the compound can interact with target molecules through hydrogen bonding, π-π interactions, and electrostatic interactions. These interactions can lead to changes in the fluorescence properties of the compound, enabling the detection of target molecules.
In drug delivery systems, the compound can form stable complexes with drugs, facilitating their transport and release at specific sites within the body. The molecular targets and pathways involved in these processes vary depending on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
4-(Carboxymethoxy)benzene-1,3-dicarboxylic acid can be compared with other similar compounds, such as:
- 1,2-Benzenedicarboxylic acid (Phthalic acid)
- 1,4-Benzenedicarboxylic acid (Terephthalic acid)
- 1,3,5-Tris(carboxymethoxy)benzene acid
Uniqueness: The presence of the carboxymethoxy group in this compound distinguishes it from other benzenedicarboxylic acids. This unique functional group imparts specific chemical properties, such as increased solubility and reactivity, making it suitable for specialized applications in materials science and chemical synthesis .
Properties
CAS No. |
25357-94-2 |
|---|---|
Molecular Formula |
C10H8O7 |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
4-(carboxymethoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8O7/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
VYECMDHWFWJSNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



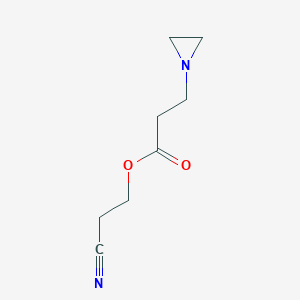

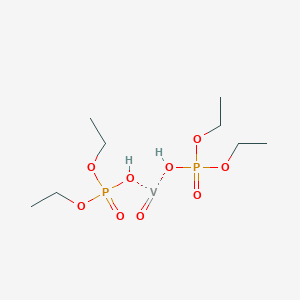
![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
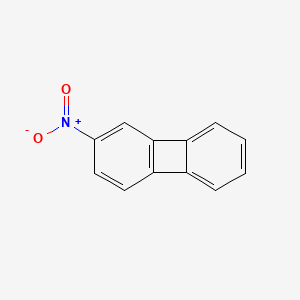

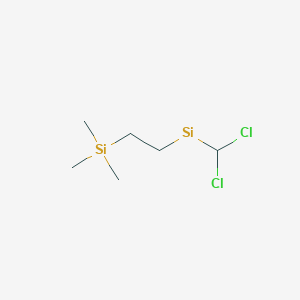
![1,6-Diazabicyclo[4.4.1]undecane](/img/structure/B14698073.png)

